molecular formula C9H10F2N2O2 B594118 2,3-difluoro-6-nitro-N-propylaniline CAS No. 1250052-21-1

2,3-difluoro-6-nitro-N-propylaniline

Cat. No.: B594118
CAS No.: 1250052-21-1
M. Wt: 216.188
InChI Key: XBXQEKYLSBPCDV-UHFFFAOYSA-N
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Description

2,3-difluoro-6-nitro-N-propylaniline is an organic compound with the molecular formula C9H10F2N2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and nitro groups, and the amino group is substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-6-nitro-N-propylaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-6-nitro-N-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-difluoro-6-nitro-N-propylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-difluoro-6-nitro-N-propylaniline involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-difluoro-6-nitro-N-propylaniline is unique due to the combination of fluorine, nitro, and propyl groups on the aniline structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .

Properties

IUPAC Name

2,3-difluoro-6-nitro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-2-5-12-9-7(13(14)15)4-3-6(10)8(9)11/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXQEKYLSBPCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734418
Record name 2,3-Difluoro-6-nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250052-21-1
Record name 2,3-Difluoro-6-nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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